molecular formula C10H6F3NO2S B13202228 Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13202228
M. Wt: 261.22 g/mol
InChI Key: XCGJCKJJLYJMKM-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. The molecule incorporates a trifluoromethyl (-CF₃) group at position 6 and a methyl ester (-COOCH₃) at position 2. The trifluoromethyl group enhances electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H6F3NO2S

Molecular Weight

261.22 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H6F3NO2S/c1-16-9(15)6-4-5-2-3-7(10(11,12)13)14-8(5)17-6/h2-4H,1H3

InChI Key

XCGJCKJJLYJMKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of a suitable thieno[2,3-b]pyridine precursor with trifluoromethylating agents and esterification reagents. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the trifluoromethylated product, which is then subjected to esterification using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate with structurally related thienopyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Evidence Source
This compound Not explicitly provided -CF₃ (6), -COOCH₃ (2) ~338 (estimated) Electron-deficient core due to -CF₃; ester group enhances solubility. N/A (Target)
Methyl 6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S -CF₃ (4), -COOCH₃ (2), 3-pyridinyl (6) 338.30 Pyridinyl substituent introduces basicity; potential for metal coordination.
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₃F₃N₂O₂S -CF₃ (4), -NH₂ (3), -Ph (6), -COOCH₂CH₃ (2) 366.40 Amino group enables hydrogen bonding; phenyl enhances lipophilicity.
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate C₁₁H₁₁N₂O₂S -CH₃ (6), -NH₂ (3), -COOCH₃ (2) 213.28 Simpler structure; lower molecular weight; reduced steric hindrance.
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₆H₁₁F₃N₂O₂S -CF₃ (4), -NH₂ (3), -Ph (6), -COOCH₃ (2) 352.33 Combines -CF₃ and -Ph for balanced electronic and hydrophobic effects.

Key Structural and Functional Comparisons:

Trifluoromethyl (-CF₃) Position: In the target compound, -CF₃ at position 6 likely increases electron withdrawal from the pyridine ring, enhancing stability and reactivity toward nucleophilic attacks .

Amino (-NH₂) vs. Ester (-COOR) Substituents: The presence of -NH₂ at position 3 (e.g., in Ethyl 3-amino-6-phenyl-4-CF₃) introduces hydrogen-bonding capability, which is critical for interactions with protein active sites . Methyl/ethyl esters at position 2 improve solubility in organic solvents, facilitating synthetic modifications .

Aromatic vs.

Molecular Weight and Complexity: Simpler analogs like Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (MW 213.28) are easier to synthesize but may lack the specificity of higher-molecular-weight derivatives .

Biological Activity

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1049605-36-8
  • Molecular Formula : C10H6F3N O2S
  • Molecular Weight : 261.22 g/mol
  • Purity : ≥97%
  • Structure :
SMILES COC(=O)c1cc2c(s1)n(c(c2)C(F)(F)F)C\text{SMILES }COC(=O)c1cc2c(s1)n(c(c2)C(F)(F)F)C

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a derivative of this compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at specific concentrations.

  • Cytotoxicity Studies :
    • Cell Lines Tested : A549 and HeLa.
    • Methodology : Sulforhodamine B assay for assessing cell viability.
    • Findings : The compound exhibited IC50 values indicating effective inhibition of cell growth in both cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve interference with cellular proliferation pathways rather than inducing apoptosis. For example:

  • In studies involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated:
    • Inhibition of cell proliferation.
    • Changes in cell cycle distribution favoring G0/G1 phase arrest.

These findings suggest that the compound may function as a potential chemotherapeutic agent by modulating key pathways involved in tumor growth.

Study on TNBC Cell Lines

A detailed investigation into the effects of a derivative of this compound on TNBC revealed:

CompoundGI50 (μM)Effect on MDA-MB-231Effect on MCF-12A
Compound 2e13Decreased cell number and proliferationMinimal effect

The study highlighted that while the compound effectively reduced viable cancer cells, it exhibited minimal toxicity towards non-tumorigenic cells, indicating a favorable therapeutic index.

DFT Studies

Density Functional Theory (DFT) studies have been conducted to analyze the electronic properties and spectroscopic profile of this compound. These studies provide insight into how structural features correlate with biological activity, aiding in the design of more potent derivatives.

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